(S,R,S)-AHPC-C3-COOH: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
(S,R,S)-AHPC-C3-COOH: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-C3-COOH is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a three-carbon carboxylic acid linker. It serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins. This technical guide provides an in-depth exploration of the mechanism of action of (S,R,S)-AHPC-C3-COOH within the PROTAC framework, detailing its role in the formation of a productive ternary complex and subsequent ubiquitination and proteasomal degradation of a protein of interest. This document includes a summary of relevant quantitative data, detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Role of (S,R,S)-AHPC-C3-COOH in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
(S,R,S)-AHPC-C3-COOH is a pre-functionalized E3 ligase ligand, specifically designed to recruit the von Hippel-Lindau (VHL) E3 ligase, one of the most widely utilized E3 ligases in PROTAC development. The "(S,R,S)-AHPC" core is a potent binder to VHL, while the "-C3-COOH" linker provides a reactive handle for conjugation to a POI ligand, typically through the formation of a stable amide bond.
The fundamental mechanism of action of a PROTAC incorporating (S,R,S)-AHPC-C3-COOH is to act as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome. A key feature of this process is its catalytic nature; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.
Quantitative Data: Binding Affinities and Degradation Potency
| Ligand | Target | Assay | Binding Affinity | Reference |
| VH032 | VHL | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM | [1] |
| VH101 (a derivative of VH032) | VHL | Isothermal Titration Calorimetry (ITC) | Kd = 44 nM | |
| MZ1 (BRD4 PROTAC with VH032-based ligand) | VHL | Surface Plasmon Resonance (SPR) | Kd = 29 nM | |
| MZ1 (BRD4 PROTAC with VH032-based ligand) | BRD4(BD2) | Surface Plasmon Resonance (SPR) | Kd = 1 nM | |
| ARV-771 (BET PROTAC with (S,R,S)-AHPC-Me) | BET proteins | Cellular Assay | DC50 < 1 nM | [2][3][4] |
Note: The binding affinity of (S,R,S)-AHPC-C3-COOH to VHL is expected to be in a similar nanomolar range to its parent compound, VH032. The addition of the short C3 linker is not anticipated to significantly alter the binding interaction of the AHPC pharmacophore with the VHL protein.
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
The core mechanism involves the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
A typical workflow for developing a novel PROTAC using (S,R,S)-AHPC-C3-COOH involves synthesis, biochemical characterization, and cellular evaluation.
Caption: General workflow for PROTAC development.
Experimental Protocols
PROTAC Synthesis: Amide Coupling
This protocol describes the conjugation of a POI ligand containing a primary or secondary amine to the carboxylic acid of (S,R,S)-AHPC-C3-COOH.
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Materials:
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(S,R,S)-AHPC-C3-COOH
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POI ligand with an amine functional group
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Amide coupling reagent (e.g., HATU, HBTU)
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Organic base (e.g., DIPEA, Et3N)
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Anhydrous solvent (e.g., DMF, DCM)
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Reaction vessel, magnetic stirrer, and inert atmosphere (N2 or Ar)
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Procedure:
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Under an inert atmosphere, dissolve (S,R,S)-AHPC-C3-COOH (1.0 eq) and the POI-ligand-amine (1.0-1.2 eq) in anhydrous DMF.
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Add the amide coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0-3.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 4-24 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
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Confirm the identity and purity of the synthesized PROTAC using HRMS and NMR.
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Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
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Materials:
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Cell line expressing the POI
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Synthesized PROTAC
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Vehicle control (e.g., DMSO)
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA or Bradford protein assay kit
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the POI
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
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Procedure:
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Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
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Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
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Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated cells to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
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Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-dependent interaction between the POI and the E3 ligase.
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Materials:
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Cell line expressing the POI and VHL
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Synthesized PROTAC
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Proteasome inhibitor (e.g., MG132)
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Non-denaturing lysis buffer
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Antibody for immunoprecipitation (e.g., anti-VHL or anti-POI)
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Protein A/G magnetic beads or agarose resin
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Wash buffer
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Elution buffer
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SDS-PAGE and Western blotting reagents
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Procedure:
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Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex) for a few hours.
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Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
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Immunoprecipitation: Incubate the cell lysate with the immunoprecipitating antibody overnight at 4°C.
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Add protein A/G beads to capture the antibody-protein complexes.
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Washing: Wash the beads several times to remove non-specifically bound proteins.
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Elution: Elute the protein complexes from the beads.
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Western Blot Analysis: Analyze the eluates by Western blotting, probing for the POI and VHL to confirm their co-precipitation.
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Conclusion
(S,R,S)-AHPC-C3-COOH is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its high affinity for VHL and the presence of a versatile carboxylic acid linker facilitate the synthesis of potent and selective protein degraders. A thorough understanding of its mechanism of action, coupled with robust experimental validation as outlined in this guide, is essential for the successful design and optimization of novel PROTAC-based therapeutics. The provided protocols and data serve as a comprehensive resource for researchers in the field of targeted protein degradation.
